molecular formula C12H19NO3 B15245141 tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B15245141
M. Wt: 225.28 g/mol
InChI Key: XRWISLYKXYAQOS-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]pyrrole core, followed by the introduction of the tert-butyl and hydroxy groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the cyclopenta[c]pyrrole core.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-hydroxyanisole: A related compound with antioxidant properties.

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another similar compound used in the synthesis of antistress agents.

    Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: A compound with similar structural features used in various industrial applications.

Uniqueness

tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate stands out due to its unique cyclopenta[c]pyrrole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h4-5,8-10,14H,6-7H2,1-3H3

InChI Key

XRWISLYKXYAQOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C=CC(C2C1)O

Origin of Product

United States

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